Physicochemical Profiling and Reactivity Dynamics of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane
Physicochemical Profiling and Reactivity Dynamics of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane
Content Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary
In modern drug discovery and agrochemical development, incorporating
This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and the standardized experimental workflows required for its characterization. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting—focusing instead on the causality behind its chemical behavior and the self-validating methodologies required to accurately measure its properties.
Structural Architecture and Reactivity Dynamics
The molecular architecture of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane features a cyclopentane ring with a fully substituted quaternary carbon at the C1 position. This quaternary center bears both a chloromethyl group (
Neopentyl-Like Steric Hindrance
The attachment of the chloromethyl group to a quaternary carbon creates a local steric environment analogous to a neopentyl halide. As established in physical organic chemistry, neopentyl-like systems are notoriously resistant to bimolecular nucleophilic substitution (
Implications for API Synthesis
Because
Mechanistic logic dictating the reactivity of the sterically hindered chloromethyl group.
Predictive Physicochemical Profile
Understanding the lipophilicity, volatility, and phase-distribution of this compound is essential for downstream purification and formulation. The combination of a lipophilic cycloalkane core with a weakly polar ether linkage and a polarizable carbon-chlorine bond results in a highly specific physicochemical signature.
Table 1: Quantitative Physicochemical Parameters
| Parameter | Predicted/Target Value | Recommended Analytical Method |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | |
| Molecular Weight | 162.66 g/mol | Calculated |
| Physical State | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | 185 - 195 °C | Differential Scanning Calorimetry (DSC) |
| Density (20 °C) | ~ 1.05 g/cm³ | Pycnometry |
| Partition Coefficient (LogP) | 2.5 - 3.0 | Shake-Flask Method (OECD 107) |
| Water Solubility | < 1 g/L (Slightly soluble) | HPLC-UV (OECD 105) |
Experimental Workflows for Physicochemical Validation
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls to verify data accuracy and rule out experimental artifacts.
Workflow 4.1: Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical metric for predicting API bioavailability. While indirect HPLC methods exist, the Shake-Flask method remains the gold standard for direct thermodynamic measurement of compounds with LogP values between -2 and 4 .
Causality & Self-Validation: Pre-saturating the phases prevents volume shifts during equilibration, ensuring that the final concentration ratio is strictly a function of solute partitioning, not solvent dissolution. A mass-balance calculation (comparing total recovered compound against the initial spike) is embedded in the protocol to validate that no compound was lost to volatilization or adsorption on the glassware.
Step-by-Step Protocol:
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Phase Pre-Saturation: Stir n-octanol and ultrapure water (Milli-Q) together vigorously for 24 hours at 25 °C. Separate the phases to obtain water-saturated octanol and octanol-saturated water.
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Stock Preparation: Dissolve exactly 10.0 mg of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane in 10 mL of the water-saturated octanol.
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Equilibration: In a thermostatic shaker (25 ± 1 °C), combine 5 mL of the spiked octanol with 5 mL of octanol-saturated water in a sealed glass centrifuge tube. Invert gently for 100 cycles. Crucial: Avoid vigorous vortexing to prevent the formation of micro-emulsions, which artificially inflate the aqueous concentration.
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Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to ensure complete phase demixing.
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Quantification: Extract aliquots from both phases. Quantify the concentration of the compound using GC-MS (see Workflow 4.2).
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Validation & Calculation: Confirm that
. Calculate LogP = .
Workflow for determining the Octanol-Water Partition Coefficient (LogP) via OECD 107.
Workflow 4.2: High-Resolution GC-MS for Purity and Degradation Profiling
Given the volatility and lipophilicity of the compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the optimal analytical technique for purity profiling.
Causality & Self-Validation: The use of a non-polar stationary phase (5% phenyl-methylpolysiloxane) leverages the dispersive interactions of the cyclopentane core, providing baseline resolution between the target compound and potential ring-expanded degradation products. Running a solvent blank before and after the sample validates that no column carryover is skewing the purity integration.
Step-by-Step Protocol:
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Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade n-hexane. Prepare a solvent blank of pure n-hexane.
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Instrument Setup: Equip the GC with a DB-5MS column (30 m x 0.25 mm, 0.25 µm film thickness). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.
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Temperature Program: Initial hold at 50 °C for 2 mins, ramp at 10 °C/min to 250 °C, hold for 5 mins.
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Injection: Inject 1 µL in split mode (10:1 ratio) with the inlet temperature set to 220 °C. Run the blank first, followed by the sample, followed by a second blank.
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Detection: Utilize an Electron Impact (EI) source at 70 eV. Scan range: m/z 40 to 300. Monitor for the molecular ion
at m/z 162 and the characteristic isotopic cluster of chlorine (M and M+2 in a 3:1 ratio).
References
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Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Journal of Organic Chemistry (American Chemical Society) URL:[Link]
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How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers Journal of Organic Chemistry (American Chemical Society) URL:[Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method OECD Guidelines for the Testing of Chemicals URL:[Link]
